Photolumazine I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Photolumazine I can be synthesized through microbial fermentation. Specifically, it is produced by Mycobacterium smegmatis in culture. The synthesis involves the microbial conversion of riboflavin into this compound through a series of enzymatic reactions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the microbial fermentation approach used in laboratory settings can be scaled up for industrial production. This involves optimizing the growth conditions of Mycobacterium smegmatis and ensuring the efficient conversion of riboflavin to this compound.
Chemical Reactions Analysis
Types of Reactions: Photolumazine I primarily undergoes reactions typical of hydroxyindolyl and ribityllumazine compounds. These include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at the hydroxyl group or the ribityl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Photolumazine I has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the properties and reactions of hydroxyindolyl-ribityllumazine derivatives.
Mechanism of Action
Photolumazine I exerts its effects primarily through the activation of MAIT cells. It binds to the major histocompatibility complex class I-related protein 1 (MR1) on the surface of antigen-presenting cells. This binding leads to the presentation of this compound to MAIT cells, which then become activated and produce cytokines that mediate immune responses .
Comparison with Similar Compounds
Photolumazine I is unique among its peers due to its specific ability to activate MAIT cells. Similar compounds include:
Photolumazine III: Another hydroxyindolyl-ribityllumazine derivative with similar properties.
7,8-Didemethyl-8-hydroxy-5-deazariboflavin (FO): A riboflavin analogue that also binds to MR1 and activates MAIT cells.
Riboflavin: The parent compound from which this compound is derived.
This compound stands out due to its specific hydroxyl group positioning, which influences its binding affinity and activation potential for MAIT cells .
Properties
Molecular Formula |
C14H18N4O9 |
---|---|
Molecular Weight |
386.31 g/mol |
IUPAC Name |
6-(2-carboxyethyl)-4,7-dioxo-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-3H-pteridin-2-olate;hydron |
InChI |
InChI=1S/C14H18N4O9/c19-4-7(21)10(24)6(20)3-18-11-9(12(25)17-14(27)16-11)15-5(13(18)26)1-2-8(22)23/h6-7,10,19-21,24H,1-4H2,(H,22,23)(H2,16,17,25,27)/t6-,7+,10-/m0/s1 |
InChI Key |
PTYCEIBBGGLADD-PJKMHFRUSA-N |
Isomeric SMILES |
[H+].C(CC(=O)O)C1=NC2=C(N=C(NC2=O)[O-])N(C1=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
[H+].C(CC(=O)O)C1=NC2=C(N=C(NC2=O)[O-])N(C1=O)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.